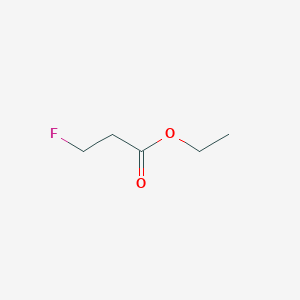
雄甾-1,4-二烯-3,17-二酮
概述
描述
雄烯二酮: 是一种甾体化合物,化学式为C19H24O2。它是合成各种类固醇激素(包括雌激素和雄激素)的关键中间体。该化合物以在 1 位和 4 位存在双键以及在 3 位和 17 位存在酮基为特征。
科学研究应用
化学:
生物学:
医学:
工业:
作用机制
生化分析
Biochemical Properties
Androsta-1,4-diene-3,17-dione plays a crucial role in biochemical reactions, particularly in the transformation of sterols. It is produced through the microbial biotransformation of cholesterol and other sterols by various microorganisms, including species of Nocardia and Gordonia . The enzymes involved in these transformations include cholesterol oxidase, which initiates the oxidation of cholesterol, and steroid-1,2-dehydrogenase, which facilitates the conversion to androsta-1,4-diene-3,17-dione . These interactions are highly specific and involve the selective cleavage of the sterol side chain, leading to the formation of the desired steroidal product .
Cellular Effects
Androsta-1,4-diene-3,17-dione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with androgen and estrogen receptors, modulating their activity and affecting downstream signaling pathways . This compound can also impact the expression of genes involved in steroidogenesis and other metabolic processes, thereby altering cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of androsta-1,4-diene-3,17-dione involves its binding to specific receptors and enzymes. It acts as a substrate for enzymes such as steroid-1,2-dehydrogenase, which catalyzes its conversion to other steroidal intermediates . Additionally, androsta-1,4-diene-3,17-dione can inhibit or activate various enzymes involved in steroid metabolism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of androsta-1,4-diene-3,17-dione can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions but can degrade when exposed to high temperatures or prolonged light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that androsta-1,4-diene-3,17-dione can have sustained impacts on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of androsta-1,4-diene-3,17-dione vary with different dosages in animal models. At low doses, it can enhance anabolic activity and promote muscle growth, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and metabolism . Toxic effects at high doses include liver damage and hormonal imbalances .
Metabolic Pathways
Androsta-1,4-diene-3,17-dione is involved in several metabolic pathways, including the biosynthesis of steroid hormones. It interacts with enzymes such as cholesterol oxidase and steroid-1,2-dehydrogenase, which facilitate its conversion to other steroidal intermediates . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, androsta-1,4-diene-3,17-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function . The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .
Subcellular Localization
The subcellular localization of androsta-1,4-diene-3,17-dione is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its site of action, where it can interact with receptors and enzymes to exert its biochemical effects .
准备方法
化学反应分析
反应类型:
常用试剂和条件:
氧化剂: 分子氧,氧化酶。
还原剂: 特定的还原酶。
反应条件: 通常在受控的温度和 pH 条件下进行,以确保最佳的酶活性.
主要产物:
羟基化衍生物: 11α-羟基雄烯二酮,12β-羟基雄烯二酮.
还原产物: 17β-羟基雄烯二酮.
相似化合物的比较
属性
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJVUUWNAPIQQI-QAGGRKNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862463 | |
| Record name | Androsta-1,4-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Boldione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
897-06-3 | |
| Record name | Androsta-1,4-diene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boldione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boldione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Androsta-1,4-diene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androsta-1,4-diene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOLDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166Q8568W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Boldione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Androsta-1,4-diene-3,17-dione (ADD) has the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol. [, , ]
A: ADD can be characterized using various spectroscopic techniques, including UV spectroscopy, IR spectroscopy, proton nuclear magnetic resonance (PMR) spectroscopy, and mass spectrometry. [, ] Mass spectrometry techniques, such as mass analyzed ion kinetic energy (MIKE) spectrometry and selected metastable ion monitoring, allow for sensitive detection and quantification of ADD, even in complex mixtures like fermentation broths. []
A: ADD can be efficiently produced via microbial transformation of cholesterol using microorganisms like Mycobacterium species. This biotransformation process involves the selective cleavage of the side chain of sterols, primarily at the C-17 position. [, , ]
A: Several factors can influence the biotransformation process, including the type and concentration of substrate, the presence of enzyme inhibitors (e.g., α,α′-dipyridyl), the microbial strain used, temperature, pH, and the addition of surfactants like lecithin or Tween 80 to enhance substrate solubility. [, , , ]
A: Lecithin, a mixture of phospholipids, can enhance the biotransformation of cholesterol to ADD by forming stable colloids with cholesterol in an aqueous medium, thus improving substrate solubility and availability for microbial uptake. []
A: Studies on analogues of ADD with modifications to the D-ring have shown that alterations like reduction, removal of the carbonyl group, or conversion to a gamma-butyrolactone result in a relatively small decrease in affinity for and rate of inactivation of aromatase. This suggests that hydrogen bonding to the D-ring oxygen might not be crucial for binding. []
A: Opening the D-ring of ADD analogues, effectively converting the cyclopentane ring to an alkyl chain, significantly reduces their affinity for aromatase. This decrease in affinity is likely due to steric hindrance caused by the flexible alkyl chain interfering with the inhibitor's binding to the enzyme. []
A: Under anoxic conditions, Steroidobacter denitrificans initially oxidizes testosterone to 1-dehydrotestosterone, which is then further converted to ADD. Additionally, androst-4-en-3,17-dione can also be directly produced from testosterone by this bacterium. []
A: While the initial steps of anoxic testosterone degradation by S. denitrificans resemble those of the oxic pathway observed in Comamonas testosteroni, subsequent steps diverge significantly. In the anoxic pathway, a reduction reaction occurs at C-4 and C-5 of ADD, followed by a novel hydration reaction introducing a hydroxyl group to the C-1α position of C19 steroid substrates. []
A: ADD is a crucial intermediate in the synthesis of various steroid drugs, particularly in the production of sex hormones and corticosteroids. [, , ] One notable example is its use in the synthesis of exemestane, a drug employed in the treatment of estrogen-dependent breast cancer. [, , ]
A: The fadA5 gene in Mycobacterium tuberculosis is involved in the production of ADD and androst-4-ene-3,17-dione from cholesterol. Studying the fadA5 mutant strain, which is defective in this process, can provide insights into the role of cholesterol metabolism in M. tuberculosis infection and potentially lead to new drug targets. []
A: Analytical methods, particularly chromatographic techniques coupled with mass spectrometry, are commonly employed for the detection and quantification of ADD in various matrices. These methods are rigorously validated to ensure accuracy, precision, and specificity, adhering to established guidelines and regulatory requirements. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
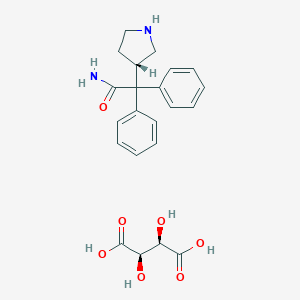
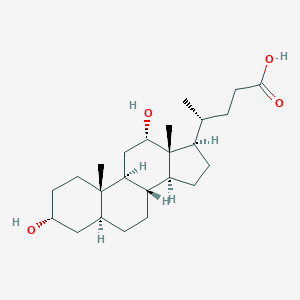
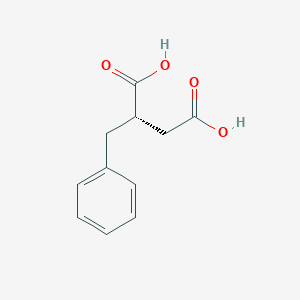
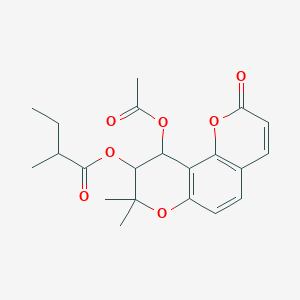
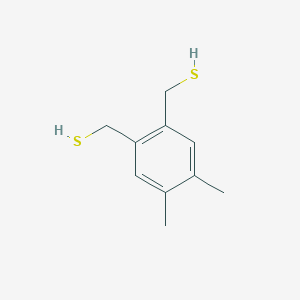

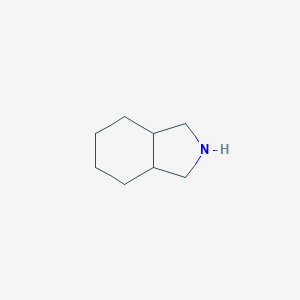
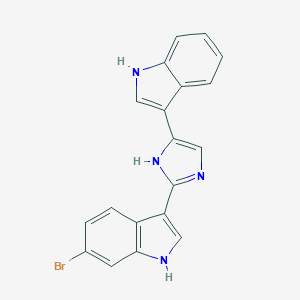

![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
